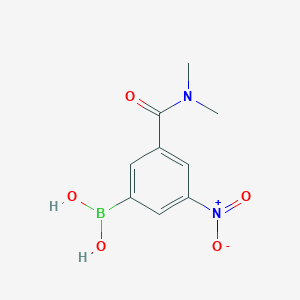

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

Description

¹H NMR Analysis

In deuterated dimethyl sulfoxide (DMSO-d₆), key signals include:

- Aromatic protons : A doublet at δ 8.6–8.8 ppm (H-4, adjacent to nitro group) and a triplet at δ 7.9–8.1 ppm (H-2 and H-6, coupled to boronic acid).

- Dimethylcarbamoyl group : Singlets at δ 3.1 ppm (N-methyl groups) and δ 3.4 ppm (carbonyl-adjacent methyl).

- Boronic acid protons : Broad peaks at δ 6.5–7.0 ppm, exchange-broadened due to hydrogen bonding.

¹³C NMR Analysis

FT-IR Spectroscopy

Key absorptions (cm⁻¹):

Properties

IUPAC Name |

[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEDBCAYQJUDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657421 | |

| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-44-0 | |

| Record name | B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds such as dimethylcarbamoyl chloride are known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates. These carbamates usually have pharmacological or pesticidal activities.

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to other dimethylcarbamoyl compounds, which act by transferring a dimethylcarbamoyl group to specific targets. This interaction could potentially lead to changes in the target’s function or activity.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

A study on structural analogues of a beta lactam antibiotic, which includes a dimethylcarbamoyl group, suggests that these compounds may have better pharmacokinetic characteristics and biological activity.

Biological Activity

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid] is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is structurally related to other bioactive compounds, which enhances its relevance in therapeutic applications.

- Molecular Formula : C9H11BN2O5

- Molecular Weight : 238.01 g/mol

- CAS Number : 874219-44-0

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The mechanism of action is thought to be mediated through:

- Inhibition of Enzymatic Activity : Boronic acids are known to form covalent bonds with serine or cysteine residues in enzymes, leading to inhibition. This compound may inhibit proteases or other enzymes critical for cellular functions.

- Modulation of Ion Transport : Similar compounds have been shown to disrupt ion homeostasis in cells, particularly in parasites like Plasmodium falciparum, leading to cell death through osmotic stress and metabolic disruption.

Biological Activity Overview

Research indicates that this compound] exhibits various biological activities:

- Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria and fungi.

- Antimalarial Activity : Related compounds have demonstrated efficacy against Plasmodium falciparum, suggesting similar potential for this compound.

- Neuroprotective Effects : Some boronic acid derivatives have been linked to neuroprotection, potentially reducing amyloid plaque burden in models of Alzheimer’s disease .

Antimalarial Activity

A study on the related compound NITD-609 (Cipargamin), which shares structural similarities with this compound], revealed:

- Target : PfATP4, a P-type ATPase involved in sodium ion transport.

- Efficacy : A single dose of NITD-609 at 100 mg/kg led to complete clearance of Plasmodium berghei infection in animal models.

Neuroprotective Properties

Research on boronic compounds indicated:

- Mechanism : Inhibition of amyloid-beta aggregation and reduction of neuroinflammation in Alzheimer’s models.

- Outcomes : Significant decreases in amyloid plaque load and improved behavioral outcomes in treated mice compared to controls .

Data Table: Biological Activities

Pharmacokinetics

The pharmacokinetic profile of boronic acids generally includes:

- Absorption : Rapid absorption with good bioavailability.

- Metabolism : Metabolized by cytochrome P450 enzymes.

- Elimination : Low metabolic clearance rates observed, contributing to prolonged action.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding

Key Observations :

- Positional Effects : The 5-nitro group in the target compound may reduce steric hindrance compared to 3-nitro derivatives (e.g., 3-nitrophenylboronic acid), allowing better access to binding pockets .

- Electronic Effects : The dimethylcarbamoyl group’s electron-donating nature partially counteracts the nitro group’s electron-withdrawing effect, modulating boron’s Lewis acidity compared to purely nitro-substituted analogs .

- Binding Specificity : Unlike PAPBA, which binds sialic acid via a trigonal boron-amide complex, the dimethylcarbamoyl group in the target compound may interact with enzymes through hydrogen bonding or mimicry of peptide substrates .

Preparation Methods

Metalation and Boronation

- Metalation step: The aryl precursor bearing the dimethylcarbamoyl and nitro substituents is treated with a strong base such as n-butyllithium or lithium diisopropylamide at low temperature to generate an aryllithium intermediate.

- Boronation step: The aryllithium intermediate is then reacted with a boron electrophile, commonly triisopropyl borate, to form the corresponding boronate ester.

- Hydrolysis: Acidic work-up hydrolyzes the boronate ester to the free boronic acid.

This method is widely used due to its efficiency in introducing boronic acid groups onto aromatic rings with electron-withdrawing substituents such as nitro and carbamoyl groups.

Protection of Amino or Carbamoyl Groups

- In cases where amino or carbamoyl groups are present, protection as imine or other derivatives may be necessary to avoid side reactions during metalation.

- For example, condensation with carbonyl compounds can protect amino groups, allowing smoother boronation.

- After boronation, the protective group is removed to yield the target boronic acid.

This strategy addresses issues such as low reactivity of amino groups and stability problems during synthesis.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

- An alternative method involves Suzuki-Miyaura cross-coupling of aryl halides (e.g., bromo-substituted nitrophenyl derivatives) with boronic acid or boronate ester reagents.

- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) with bases like potassium carbonate in mixed solvents (toluene, water, ethanol) at elevated temperatures (85–110 °C).

- This method is effective for introducing boronic acid moieties on complex aromatic systems, including nitrophenyl derivatives.

Representative Experimental Data and Conditions

Challenges and Optimization Notes

- Low reactivity of amino or carbamoyl groups: Protection strategies are often necessary to prevent side reactions and decomposition.

- Solubility issues: Some intermediates have poor solubility in common solvents, requiring optimization of solvent systems (e.g., mixed toluene/water or THF).

- Stability of intermediates: Imine derivatives used for protection may be unstable in the presence of water, necessitating anhydrous conditions.

- Reproducibility and yield: Some metalation-boronation reactions suffer from low reproducibility and long reaction times; removal of volatile by-products (e.g., methanol) during reaction can improve yields.

- Use of inert atmosphere: To prevent oxidation or hydrolysis, reactions are typically run under argon or nitrogen.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Starting material | Aryl halide with nitro and dimethylcarbamoyl substituents |

| 2. Protection (if necessary) | Formation of imine or other protective groups on carbamoyl or amino functionalities |

| 3. Metalation | Treatment with n-butyllithium or similar base to generate aryllithium intermediate |

| 4. Boronation | Reaction with triisopropyl borate or boronate ester to form boronate intermediate |

| 5. Hydrolysis | Acidic work-up to yield free boronic acid |

| 6. Deprotection (if applied) | Removal of protective groups to regenerate carbamoyl or amino functionalities |

| 7. Purification | Crystallization, precipitation, or chromatography to isolate pure [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.